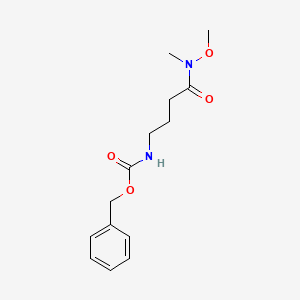![molecular formula C16H21NO2S B2499804 N-[(1-hydroxycyclohex-2-én-1-yl)méthyl]-2-(éthylsulfanyl)benzamide CAS No. 2097893-60-0](/img/structure/B2499804.png)
N-[(1-hydroxycyclohex-2-én-1-yl)méthyl]-2-(éthylsulfanyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is an organic compound that features a benzamide core with an ethylsulfanyl group and a hydroxycyclohexenylmethyl substituent
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biology
Enzyme Inhibition: It may serve as an inhibitor for certain enzymes, providing a tool for biochemical studies.
Drug Development: The compound’s structural features make it a potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating diseases.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
Target of Action
The target of a drug is typically a protein such as an enzyme or receptor. Identifying the target involves biochemical techniques and often uses the drug or a derivative as a probe .
Mode of Action
This refers to how the drug interacts with its target. It could inhibit an enzyme, activate a receptor, or block a channel. The mode of action is usually determined through a combination of experimental biology, biochemistry, and structural biology .
Biochemical Pathways
Drugs often act on targets that are part of larger biochemical pathways. Understanding these pathways can help predict the drug’s effects and side effects. Biochemical pathways are typically studied using a combination of experimental biology and bioinformatics .
Pharmacokinetics
This refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). Pharmacokinetics is studied using a combination of in vitro experiments, animal models, and clinical trials .
Result of Action
This refers to the ultimate effects of the drug at the cellular and organismal levels. These effects are studied using a combination of cell biology, animal models, and clinical trials .
Action Environment
The environment can greatly influence a drug’s action. Factors such as temperature, pH, and the presence of other molecules can affect a drug’s stability and efficacy. These factors are typically studied during the drug development process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available benzamide and ethylsulfanyl precursors.
Step 1 Formation of the Hydroxycyclohexenylmethyl Intermediate:
Step 2 Formation of the Benzamide Derivative:
Step 3 Introduction of the Ethylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under an inert atmosphere.
Substitution: Thionyl chloride in dichloromethane at low temperatures.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(methylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide: Lacks the ethylsulfanyl group.
2-(ethylsulfanyl)-N-(methyl)benzamide: Similar but with a methyl group instead of the hydroxycyclohexenylmethyl group.
Uniqueness
The presence of both the ethylsulfanyl group and the hydroxycyclohexenylmethyl substituent in 2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide provides a unique combination of properties that can be exploited in various applications, distinguishing it from similar compounds.
This detailed overview should provide a comprehensive understanding of 2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide, its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
2-ethylsulfanyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-2-20-14-9-5-4-8-13(14)15(18)17-12-16(19)10-6-3-7-11-16/h4-6,8-10,19H,2-3,7,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPBQDQCTNPJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2(CCCC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2499723.png)


![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B2499728.png)
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(phenylformamido)acetamide](/img/structure/B2499729.png)

![3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2499731.png)
![N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2499732.png)
![6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2499733.png)
![(Z)-8-(4-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2499738.png)
![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2499742.png)
![4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2499743.png)

